molecular formula C4H4N2O2S B2405062 [1,2,3]Thiadiazol-5-yl-acetic acid CAS No. 19813-28-6

[1,2,3]Thiadiazol-5-yl-acetic acid

Cat. No.: B2405062
CAS No.: 19813-28-6
M. Wt: 144.15
InChI Key: FWDWGGXOFBDLKL-UHFFFAOYSA-N
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Description

[1,2,3]Thiadiazol-5-yl-acetic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazole family, known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that thiadiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, thidiazuron, a synthetic phenyl urea derivative that possesses a thiadiazol-5-yl group, has been shown to have strong cytokinin-like activity, exceeding that of most other commonly used adenine-type cytokinins in regulating plant morphogenesis .

Cellular Effects

Related thiadiazole derivatives have been shown to have a wide range of physiological responses in several plant species . For instance, thidiazuron has been used successfully in vitro to induce adventitious shoot formation and to promote axillary shoot proliferation .

Molecular Mechanism

It is known that thiadiazole derivatives can interact with biological targets due to their mesoionic nature . This allows them to cross cellular membranes and exert their effects.

Temporal Effects in Laboratory Settings

It is known that thiadiazole derivatives can have a wide range of effects over time, depending on the specific compound and the conditions of the experiment .

Dosage Effects in Animal Models

It is known that thiadiazole derivatives can have a wide range of effects at different dosages, depending on the specific compound and the conditions of the experiment .

Metabolic Pathways

It is known that thiadiazole derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that thiadiazole derivatives, due to their mesoionic nature, can cross cellular membranes and potentially interact with various transporters or binding proteins .

Subcellular Localization

It is known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature, potentially localizing to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,3]Thiadiazol-5-yl-acetic acid typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with potassium thiocyanate in the presence of triethylamine in ethanol . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

[1,2,3]Thiadiazol-5-yl-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in various alkylated or acylated derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(thiadiazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S/c7-4(8)1-3-2-5-6-9-3/h2H,1H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDWGGXOFBDLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19813-28-6
Record name 2-(1,2,3-thiadiazol-5-yl)acetic acid
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